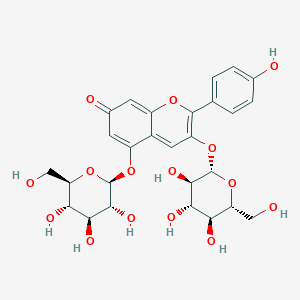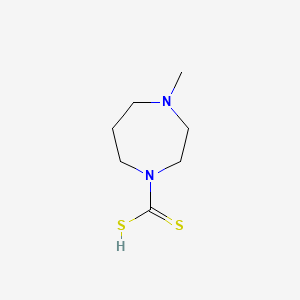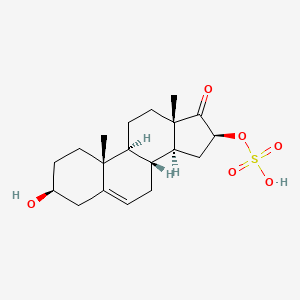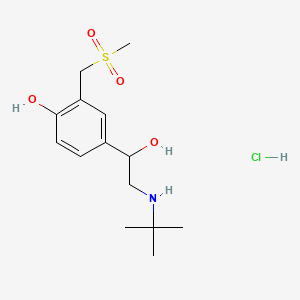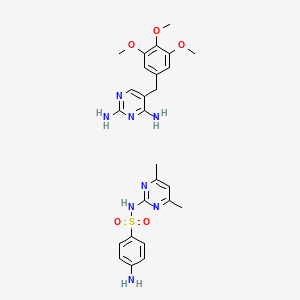
Myristyl myristate
Overview
Description
Myristyl myristate, also known as tetradecyl tetradecanoate, is an ester derived from myristic acid and myristyl alcohol. Both of these components are naturally occurring fatty acids found in sources such as coconut oil and palm oil. This compound is widely used in the cosmetic industry due to its excellent emollient properties, which help to moisturize and protect the skin .
Mechanism of Action
Target of Action
Myristyl Myristate primarily targets the skin and hair. It acts as an emollient, forming a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness . It also targets hair, enhancing its conditioning and preventing dryness .
Mode of Action
This compound works by forming a protective barrier on the skin’s surface. This action helps to trap water in the top few layers of the skin, improving the skin barrier integrity . It also improves the texture of formulations, ensuring that the product evenly distributes the key ingredients . In hair care, it helps detangle the hair and improve manageability .
Biochemical Pathways
This compound is derived from the esterification reaction of myristyl alcohol and myristic acid . Myristic acid is naturally present in fats and oils, particularly in coconut oil, nutmeg oil, and palm oil . The salts of this active ingredient are obtained by reacting with basic substances such as potassium or sodium hydroxide .
Pharmacokinetics
This compound is a non-greasy solid emollient that melts at close to skin temperature, allowing the formation of effective skin care products . It is generally considered safe for cosmetic use when used within the recommended concentrations of 1-10% . It can be comedogenic, and individuals with acne-prone skin are cautioned against it .
Result of Action
The application of this compound results in softer, smoother skin and hair. It enhances the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment . It also improves the moisture of the skin and reduces flakiness .
Action Environment
This compound is suitable for use across a wide pH range and is compatible with anionic, nonionic, and cationic surfactants . Environmental factors such as temperature can influence its action, as it melts at body temperature, which helps to improve the moisture of the skin .
Biochemical Analysis
Biochemical Properties
Myristyl myristate plays a significant role in biochemical reactions, particularly in the context of skincare and cosmetic formulations. It functions as an emollient, texture enhancer, and moisturizer . As an emollient, this compound forms a protective barrier on the skin’s surface, trapping moisture and improving skin barrier integrity . This barrier helps to prevent water loss and protects the skin from external irritants. This compound interacts with various biomolecules, including proteins and lipids, to enhance the texture and spreadability of cosmetic products .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It helps to maintain skin hydration by forming a barrier that reduces transepidermal water loss . This compound also has a soothing effect on the skin, reducing flakiness and improving overall skin texture . This compound does not significantly impact cell signaling pathways or gene expression but primarily acts to enhance the physical properties of the skin.
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a lipid barrier on the skin’s surface . This barrier is created through the interaction of this compound with the skin’s natural lipids, leading to improved moisture retention and skin softness . This compound does not directly interact with enzymes or significantly alter gene expression but functions primarily through its physical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to be stable over time. It does not degrade quickly and maintains its emollient properties for extended periods . Long-term studies have shown that this compound continues to provide moisturizing benefits without causing significant irritation or sensitization .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be non-toxic at various dosages . Acute oral and dermal toxicity tests indicated that this compound is non-toxic to rats and produces minimal to mild skin irritation . At higher doses, this compound does not exhibit significant toxic or adverse effects, making it safe for use in cosmetic formulations .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is metabolized by enzymes that break down fatty acids and alcohols . The primary metabolic pathway involves the hydrolysis of this compound into myristic acid and myristyl alcohol, which are then further metabolized by the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through lipid transport mechanisms . It interacts with lipid-binding proteins that facilitate its movement across cell membranes and its accumulation in lipid-rich areas of the skin . This distribution pattern helps to enhance its moisturizing and emollient effects.
Subcellular Localization
This compound is localized primarily in the lipid bilayers of cell membranes and within lipid droplets in the skin . Its subcellular localization is influenced by its lipid-soluble nature, allowing it to integrate seamlessly into the skin’s natural lipid structures . This localization is crucial for its function as an emollient and moisturizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristyl myristate is synthesized through the esterification reaction between myristic acid and myristyl alcohol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid. The process involves heating the reactants to facilitate the formation of the ester bond between the alcohol and acid molecules .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Esterification: Myristic acid and myristyl alcohol are combined in the presence of an acid catalyst.
Stripping: The product is stripped to remove excess myristyl alcohol.
Neutralization: Alkali is used to neutralize the catalyst.
Purification: The final product is purified to separate this compound from any remaining impurities.
Chemical Reactions Analysis
Types of Reactions: Myristyl myristate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Esterification: Myristic acid and myristyl alcohol in the presence of sulfuric acid.
Hydrolysis: this compound can be hydrolyzed back into myristic acid and myristyl alcohol under acidic or basic conditions.
Major Products:
Esterification: this compound.
Hydrolysis: Myristic acid and myristyl alcohol.
Scientific Research Applications
Myristyl myristate has a wide range of applications in various fields:
Chemistry: Used as an emollient and thickening agent in formulations.
Biology: Employed in skincare products to enhance moisture retention and improve skin texture.
Medicine: Utilized in topical formulations to improve the delivery and absorption of active ingredients.
Industry: Incorporated into personal care products, such as lotions, creams, and hair conditioners, to enhance their texture and stability .
Comparison with Similar Compounds
Isopropyl myristate: An ester of myristic acid and isopropyl alcohol.
Cetyl myristate: An ester of myristic acid and cetyl alcohol.
Comparison:
Myristyl Myristate vs. Isopropyl Myristate: this compound is a solid wax-like substance, while isopropyl myristate is a clear liquid.
This compound vs. Cetyl Myristate: Both compounds are used as emollients, but this compound has a higher melting point and provides a more stable formulation.
This compound stands out due to its excellent emollient properties, stability, and suitability for various skin types, making it a valuable ingredient in the cosmetic and personal care industries.
Properties
IUPAC Name |
tetradecyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXJUASMGQEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047403 | |
| Record name | Myristyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Tetradecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3234-85-3 | |
| Record name | Myristyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4042ZC00DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
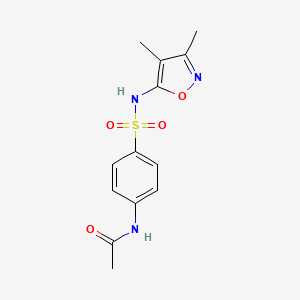
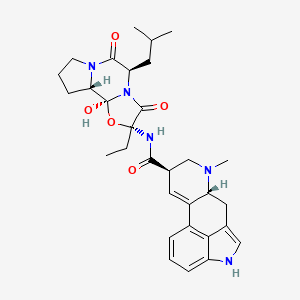
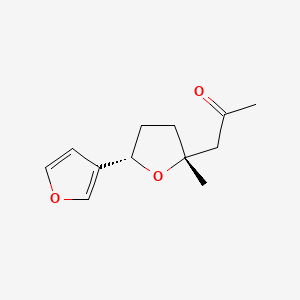
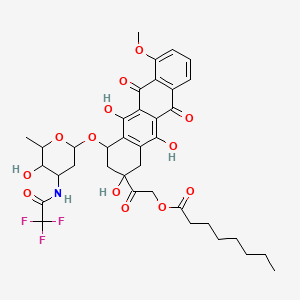
![1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one](/img/structure/B1200460.png)


